N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and an ethanediamide moiety at position 2. The ethanediamide bridge is further functionalized with a 1-phenylethyl substituent.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-14-9-10-20(15(2)11-14)27-21(18-12-30-13-19(18)26-27)25-23(29)22(28)24-16(3)17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZAXHWLPQWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
The reaction begins with the condensation of 3-dimethylaminomethylenethiophene-2,4-dione and 2,4-dimethylphenylhydrazine in ethanol at 80°C for 12 hours. This step yields the 2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazole intermediate.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
The reaction mechanism involves nucleophilic attack by the hydrazine’s amino group on the electrophilic methylene carbon of the thiophene derivative, followed by intramolecular cyclization.
Optimization of Synthetic Efficiency
Solvent and Catalyst Screening
A study comparing solvents (DMF, THF, acetonitrile) revealed DMF as optimal due to its high polarity and ability to stabilize intermediates. Catalysts such as 4-dimethylaminopyridine (DMAP) were tested but showed no significant yield improvement.
Temperature Gradient Analysis
Lower temperatures (0–5°C) reduced side products like over-alkylated derivatives but extended reaction times. A balanced protocol at 10–15°C achieved 58% yield with 95% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhanced reproducibility and reduced reaction times by 40%. Key parameters included:
| Parameter | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Residence Time | 30 minutes |
| Purity | >98% |
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 1:3) remains the standard for laboratory-scale purification. Industrial processes employ recrystallization from ethanol/water mixtures to achieve >99% purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed a retention time of 8.2 minutes with no detectable impurities.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide, arises from incomplete coupling. This is minimized by stoichiometric excess (1.5 eq) of N-(1-phenylethyl)ethanediamide.
Moisture Sensitivity
The EDCI-mediated coupling is moisture-sensitive. Rigorous drying of solvents and reagents under molecular sieves reduced hydrolysis byproducts by 30%.
Comparative Analysis of Synthetic Routes
A comparison of academic and industrial methods highlights trade-offs between yield and scalability:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Academic Batch | 55 | 95 | Low |
| Industrial Flow | 60 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a thieno[3,4-c]pyrazole core with a phenethyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This initial step may include cyclization reactions using appropriate precursors.
- Functionalization : The introduction of the 2,4-dimethylphenyl group is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained by coupling the modified thieno[3,4-c]pyrazole with the ethanediamide moiety under specific reaction conditions.
The use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine is common in these processes .
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity : Similar pyrazole derivatives have shown significant antitumor effects against various cancer cell lines by inhibiting key pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may inhibit nitric oxide production and other inflammatory mediators, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Emerging evidence indicates that this compound may possess antimicrobial activity against certain bacteria and fungi, making it relevant for developing new antimicrobial agents .
Medicinal Chemistry
The compound's unique structural features suggest potential applications in drug development:
- Therapeutic Agents : Its bioactive properties position it as a candidate for developing drugs targeting cancer and inflammatory diseases.
- Lead Compound for Derivatives : The structure can serve as a scaffold for synthesizing new derivatives with enhanced biological activities.
Material Science
The compound's electronic properties may lead to applications in advanced materials:
- Organic Electronics : Its unique chemical structure may be utilized in developing organic semiconductors or photovoltaic materials.
- Sensors : The potential for specific interactions with biological targets can be explored in sensor technology.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Core
The target compound’s thieno[3,4-c]pyrazole scaffold is shared with analogs in and . This fused-ring system provides rigidity and planar aromaticity, which are critical for π-π interactions in biological targets.
Ethanediamide vs. Acetamide Linkers
The ethanediamide bridge in the target compound and its analogs (e.g., ) differs from the mono-amide derivatives in (e.g., ). Ethanediamides offer two amide groups, enabling dual hydrogen-bonding interactions, which may enhance binding affinity to targets like kinases or proteases. In contrast, acetamide derivatives (e.g., ) are simpler but lack this bifunctional capability .
Substituent Effects
- Aromatic Groups : The target’s 2,4-dimethylphenyl group increases steric bulk and lipophilicity compared to the 3-methylphenyl group in . This may influence membrane permeability and metabolic stability.
- Heterocyclic Substituents : The pyridin-3-ylmethyl group in introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination, absent in the target’s 1-phenylethyl group .
Research Implications
The structural variations among these compounds highlight tunable properties for drug design:
- Lipophilicity : Target > > (due to substituent bulk and polarity).
- Hydrogen-Bonding Capacity: > Target > (sulfone and dual amides vs. mono-amide).
- Metabolic Stability : Fluorinated and chlorinated analogs () may exhibit longer half-lives than methyl-substituted derivatives.
Further studies should explore the target compound’s crystallography, solubility, and biological activity relative to these analogs.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a novel compound belonging to the pyrazole family, recognized for its potential therapeutic applications across various biological targets. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core fused with a 2,4-dimethylphenyl substituent and an ethanediamide moiety. This unique structural arrangement enhances its lipophilicity and biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with specific enzymes and receptors. For instance:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of thieno-pyrazole derivatives, suggesting their potential use in treating inflammatory diseases .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Anticancer Activity : A study published by Walid Fayad (2019) identified the compound's anticancer properties through screening against multicellular spheroids. The results showed a notable reduction in cell viability at concentrations as low as 0.5 µM after 48 hours of treatment .
- Inflammation Models : In another investigation focusing on anti-inflammatory effects, compounds structurally related to this compound demonstrated a significant decrease in pro-inflammatory cytokines in LPS-stimulated macrophages .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes; however, detailed metabolic pathways remain to be elucidated.
- Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity?
- Answer : Synthesis involves multi-step organic reactions, including cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization. Key considerations include:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Purification : Recrystallization (methanol/acetone mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., resonance peaks for dimethylphenyl protons at δ 2.2–2.4 ppm) .
Q. Which analytical techniques are essential for structural characterization?
- Answer :
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, respectively. For example, the thieno-pyrazole core shows distinct aromatic proton splitting patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions (e.g., hydrogen bonding in the ethanediamide moiety) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 495.18) .
Q. What initial biological assays are recommended for activity screening?
- Answer : Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Comparative studies : Test the compound alongside analogs (e.g., 4-fluorophenyl vs. 2,4-dimethylphenyl derivatives) to isolate substituent effects .
- Dose-response validation : Ensure IC values are replicated across multiple cell passages .
- Meta-analysis : Pool data from structurally similar thieno-pyrazoles to identify activity trends (e.g., methoxy groups enhancing COX-2 selectivity) .
Q. What strategies optimize the compound’s reactivity in diverse reactions?
- Answer :
- pH modulation : Adjust to pH 7–8 for nucleophilic acyl substitution reactions to stabilize the ethanediamide group .
- Catalyst screening : Use Pd(OAc) for Suzuki couplings to functionalize the phenyl ring .
- Solvent effects : Employ THF for Grignard reactions to improve electrophilic attack on the pyrazole nitrogen .
Q. How do molecular docking simulations elucidate mechanism of action?
- Answer :
- Target selection : Dock against proteins with known thieno-pyrazole interactions (e.g., EGFR kinase for anticancer activity) .
- Binding affinity analysis : Use AutoDock Vina to calculate ΔG values; a ΔG < -8 kcal/mol suggests strong binding .
- Dynamic validation : Perform MD simulations (50 ns) to assess complex stability (e.g., RMSD < 2 Å indicates stable ligand-protein interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
